Silver(II) fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

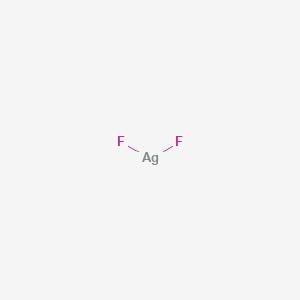

Silver(II) fluoride, also known as argentic fluoride, is a chemical compound with the formula AgF2 . It is a strong fluorinating and oxidizing agent . It is used in the preparation of organic perfluorocompounds and in the fluorination of aromatic compounds .

Synthesis Analysis

This compound can be synthesized by fluorinating Ag2O with elemental fluorine . Also, at 200 °C (473 K) elemental fluorine will react with AgF or AgCl to produce AgF2 .Molecular Structure Analysis

This compound has a linear molecular shape with tetragonally elongated octahedral coordination . Its molecular weight is approximately 145.865 g/mol .Chemical Reactions Analysis

This compound is a very strong oxidizer that reacts violently with water . It reacts with dilute acids to produce ozone, and with iodide to make iodine .Physical and Chemical Properties Analysis

This compound appears as a white crystalline solid that is easily soluble in water . It exhibits hygroscopic traits, meaning it can absorb and retain moisture from its surrounding environment . Its density is measured at about 4.58 g/cm3 .Scientific Research Applications

Selective C-H Fluorination in Chemical Synthesis

- Application : Silver(II) fluoride is used for the selective fluorination of carbon-hydrogen bonds in pyridines and diazines, which are prevalent in pharmaceuticals, agrochemicals, and materials. This method offers a safer, broadly applicable, and ambient-temperature approach for producing fluorinated derivatives of medicinally important compounds (Fier & Hartwig, 2013).

Understanding Silver-Fluorine Chemical Bonding

- Application : Research has explored the covalency of silver-fluorine bonds in compounds of silver(I), silver(II), and silver(III). For instance, in KAgF4 (an Ag(III) fluoride), significant covalency of the Ag-F bond is evident, offering insights into the chemical bonding in higher silver fluorides (Grochala et al., 2003).

Magnetic Properties of Layered Ag(II) Fluorides

- Application : The study of layered Ag(II) fluoride Cs2AgF4 has revealed its characterization as a two-dimensional ferromagnet. This is significant for understanding the magnetochemistry of materials with unusual oxidation states of silver (McLain et al., 2006).

High-Pressure Behavior of Silver Fluorides

- Application : Investigating silver fluorides under high pressure, researchers have elucidated the crystal structures of high-pressure polymorphs of AgF2. This study is important for understanding the physical properties of silver fluorides under varying environmental conditions (Grzelak et al., 2017).

Fluorination of Fullerenes

- Application : this compound has been used to achieve different levels of fluorination in fullerenes. It serves as a fluorinating agent, providing insights into the thermodynamic control over the fluorination level of these carbon structures (Goryunkov et al., 2001).

Potential for Superconductivity

- Application : this compound is being researched as a potential precursor for high-temperature superconductors. The exploration of fluoroargentates(II) has been driven by the quest to discover new families of superconductors (Grochala, 2009).

Exploring Defect Trapping and Phase Separation

- Application : Studies have focused on the chemical doping of this compound and its implications for superconductivity. The research investigates the localization of defects and electronic states in doped phases of AgF2±x (Grzelak et al., 2020).

Mechanism of Action

Safety and Hazards

Properties

| { "Design of the Synthesis Pathway": "The synthesis of Silver(II) fluoride can be achieved through a redox reaction between Silver(I) fluoride and a strong oxidizing agent.", "Starting Materials": [ "Silver(I) fluoride", "Strong oxidizing agent (e.g. chlorine trifluoride, bromine trifluoride, iodine pentafluoride)" ], "Reaction": [ "Mix Silver(I) fluoride and the strong oxidizing agent in a reaction vessel", "Heat the mixture to a temperature between 150-200°C", "Allow the reaction to proceed for several hours", "Cool the reaction mixture and isolate the product by filtration or precipitation", "Wash the product with a suitable solvent to remove any impurities", "Dry the product under vacuum to obtain pure Silver(II) fluoride" ] } | |

CAS No. |

7783-95-1 |

Molecular Formula |

AgF2-2 |

Molecular Weight |

145.865 g/mol |

IUPAC Name |

silver;difluoride |

InChI |

InChI=1S/Ag.2FH/h;2*1H/p-2 |

InChI Key |

DOVBQBITXCIRPH-UHFFFAOYSA-L |

SMILES |

F[Ag]F |

Canonical SMILES |

[F-].[F-].[Ag] |

| 7783-95-1 | |

Pictograms |

Oxidizer; Corrosive; Acute Toxic; Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-Dihydro-2H-benzo[b]oxepin-5-one](/img/structure/B1583915.png)

![6-Phenyl-2,3-dihydroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B1583920.png)

![[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1583923.png)